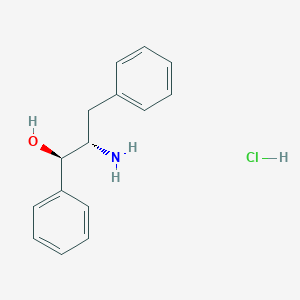
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R,2S)-1-phenyl-1-hydroxy-2-(N-methylamino)propane using metal borohydrides or a mixture of metal borohydrides and Lewis acids . This method ensures high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of ephedrine from natural sources such as the Ephedra plant, followed by chemical conversion to the desired product. The process includes steps like extraction, purification, and chemical modification to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal borohydrides such as sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α-, β1-, and β2-adrenergic receptors through direct and indirect effects. This leads to various physiological responses, including bronchodilation and vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: A closely related compound with similar adrenergic activity.
Pseudoephedrine: Another sympathomimetic agent used as a decongestant.
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Uniqueness
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C15H18ClNO |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
(1R,2S)-2-amino-1,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-,15+;/m0./s1 |
InChI-Schlüssel |
VTCHMVYQJZNPCX-LDXVYITESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C2=CC=CC=C2)O)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



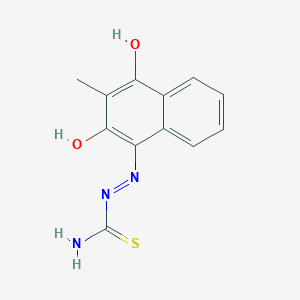
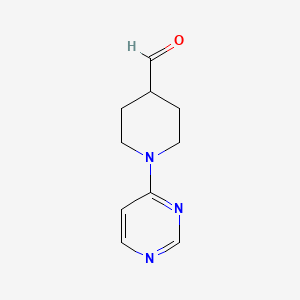


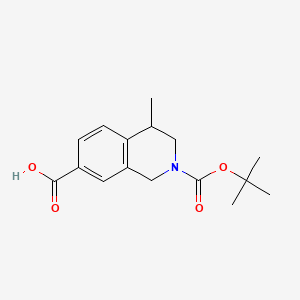
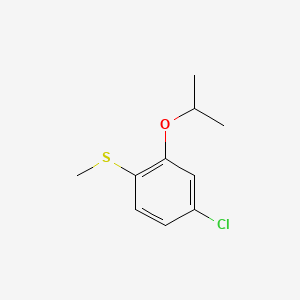


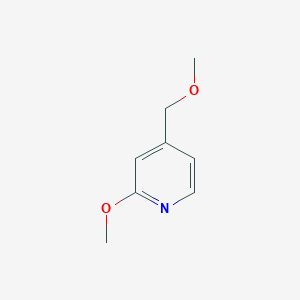
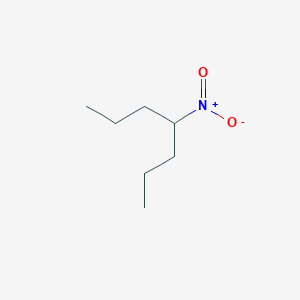

![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
